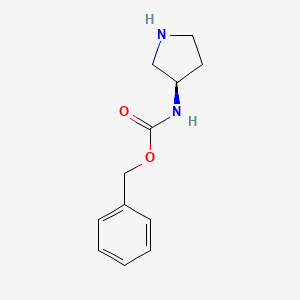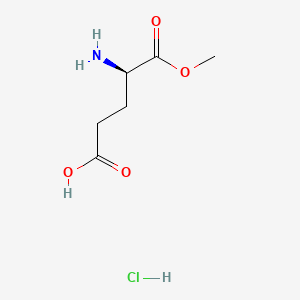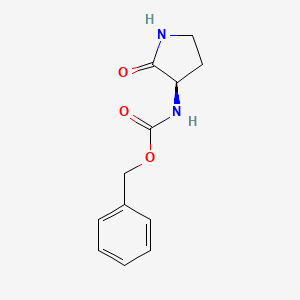![molecular formula C6H5BrN4 B591994 3-Bromo-1H-pyrazolo[3,4-b]pyridin-5-amine CAS No. 1186608-71-8](/img/structure/B591994.png)
3-Bromo-1H-pyrazolo[3,4-b]pyridin-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-1H-pyrazolo[3,4-b]pyridin-5-amine is a heterocyclic compound that belongs to the family of pyrazolopyridines. This compound is characterized by a pyrazole ring fused to a pyridine ring, with a bromine atom at the 3-position and an amino group at the 5-position. It is known for its significant biological activities and is used as an intermediate in the synthesis of various bioactive molecules .
Applications De Recherche Scientifique
3-Bromo-1H-pyrazolo[3,4-b]pyridin-5-amine has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
The primary target of 3-Bromo-1H-pyrazolo[3,4-b]pyridin-5-amine is the kinase activity of ZAK . ZAK, also known as sterile alpha motif and leucine zipper containing kinase AZK, is a protein that in humans is encoded by the ZAK gene . It plays a crucial role in cell signaling and regulation .
Mode of Action
This compound interacts with its target by inhibiting the kinase activity of ZAK . This inhibition results in the suppression of ZAK downstream signals, both in vitro and in vivo .
Biochemical Pathways
Given its inhibitory effect on zak, it is likely to impact pathways downstream of zak . ZAK is involved in several signaling pathways, including the MAPK signaling pathway .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its inhibitory effect on ZAK. By inhibiting ZAK, it suppresses the activation of ZAK downstream signals . This can lead to changes in cell signaling and potentially impact various cellular processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1H-pyrazolo[3,4-b]pyridin-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-bromo-1H-pyrazole-5-carboxylic acid with hydrazine hydrate, followed by cyclization with a suitable aldehyde or ketone . The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-1H-pyrazolo[3,4-b]pyridin-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles.
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and lithium aluminum hydride (LiAlH4) for reduction are commonly used.
Cyclization Reactions: Catalysts like palladium on carbon (Pd/C) and solvents such as ethanol are often employed.
Major Products
The major products formed from these reactions include substituted pyrazolopyridines, amines, and various heterocyclic derivatives .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: A closely related compound with similar biological activities.
3-Chloro-1H-pyrazolo[3,4-b]pyridin-5-amine: Another halogenated derivative with comparable reactivity.
5-Amino-1H-pyrazolo[3,4-b]pyridine: Lacks the bromine atom but shares the core structure and some biological properties.
Uniqueness
3-Bromo-1H-pyrazolo[3,4-b]pyridin-5-amine is unique due to the presence of the bromine atom, which enhances its reactivity and allows for further functionalization. This makes it a versatile intermediate in the synthesis of various bioactive compounds .
Propriétés
IUPAC Name |
3-bromo-2H-pyrazolo[3,4-b]pyridin-5-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN4/c7-5-4-1-3(8)2-9-6(4)11-10-5/h1-2H,8H2,(H,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXAFYEDQYAQTFQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=NNC(=C21)Br)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90718263 |
Source


|
| Record name | 3-Bromo-2H-pyrazolo[3,4-b]pyridin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90718263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1186608-71-8 |
Source


|
| Record name | 3-Bromo-2H-pyrazolo[3,4-b]pyridin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90718263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














